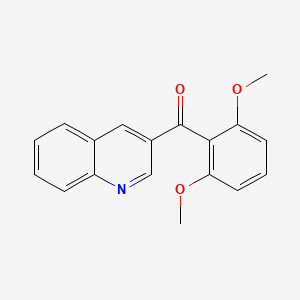

(2,6-Dimethoxyphenyl)(quinolin-3-yl)methanone

Description

(2,6-Dimethoxyphenyl)(quinolin-3-yl)methanone is a heterocyclic aromatic compound featuring a quinolin-3-yl moiety linked via a ketone bridge to a 2,6-dimethoxyphenyl group. The quinoline core provides planar aromaticity, which is critical for interactions in biological or material science applications, while the dimethoxy groups influence solubility and steric accessibility .

Properties

IUPAC Name |

(2,6-dimethoxyphenyl)-quinolin-3-ylmethanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H15NO3/c1-21-15-8-5-9-16(22-2)17(15)18(20)13-10-12-6-3-4-7-14(12)19-11-13/h3-11H,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JYNYZXXRUDORLK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C(=CC=C1)OC)C(=O)C2=CC3=CC=CC=C3N=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H15NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

293.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2,6-Dimethoxyphenyl)(quinolin-3-yl)methanone typically involves the reaction of 2,6-dimethoxybenzaldehyde with quinoline-3-carboxylic acid under acidic conditions. The reaction proceeds through a condensation mechanism, forming the methanone linkage between the two aromatic systems. Common reagents used in this synthesis include methanesulfonic acid and sodium iodide, which facilitate the reaction by acting as catalysts .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would require optimizing reaction conditions to ensure high yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

(2,6-Dimethoxyphenyl)(quinolin-3-yl)methanone can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form quinoline-3-carboxylic acid derivatives.

Reduction: Reduction reactions can convert the methanone group to a methanol group.

Substitution: Electrophilic substitution reactions can occur on the quinoline ring, introducing different functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

Substitution: Electrophilic substitution reactions often use reagents like bromine or nitric acid under acidic conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acid derivatives, while reduction could produce alcohol derivatives.

Scientific Research Applications

(2,6-Dimethoxyphenyl)(quinolin-3-yl)methanone has several scientific research applications:

Chemistry: It is used as a building block in the synthesis of more complex molecules.

Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in targeting specific molecular pathways involved in diseases.

Mechanism of Action

The mechanism of action of (2,6-Dimethoxyphenyl)(quinolin-3-yl)methanone involves its interaction with various molecular targets. The quinoline moiety is known to interact with DNA and enzymes, potentially inhibiting their function. This interaction can disrupt cellular processes, leading to the compound’s observed biological effects. The exact pathways and targets are still under investigation, but the compound’s ability to interfere with DNA synthesis and enzyme activity is a key area of focus .

Comparison with Similar Compounds

(2,6-Dimethylphenyl)(quinolin-3-yl)methanone

- Structural Difference : Replaces methoxy (-OCH₃) groups with methyl (-CH₃) substituents.

- Impact: Electronically: Methyl groups are weaker electron donors compared to methoxy, reducing the phenyl ring’s electron density. Sterically: Similar steric bulk, but lack of hydrogen-bonding capacity from methoxy oxygen.

- Data: Property Value Source Molecular Formula C₁₈H₁₅NO Molecular Weight ~261.3 g/mol Calculated Purity 97%

(3,5-Dimethylphenyl)-quinolin-4-ylmethanone

- Structural Difference: Positional isomerism (quinolin-4-yl vs. quinolin-3-yl) and methyl groups at 3,5-positions on the phenyl ring.

- Impact :

- Altered binding geometry due to substituent positioning.

- Reduced solubility compared to dimethoxy analogs.

Heterocyclic Core Modifications

(2,6-Dimethoxyphenyl)(4-methylpiperidin-1-yl)methanone

- Structural Difference: Replaces quinoline with a saturated 4-methylpiperidine ring.

- logP: Higher lipophilicity (logP = 1.995) due to the aliphatic piperidine .

- Data: Property Value Source Molecular Formula C₁₅H₂₁NO₃ Molecular Weight 263.33 g/mol logP 1.995

(3-Amino-6-ethyl-5,6,7,8-tetrahydrothieno[2,3-b]quinolin-2-yl)(2,5-dimethoxyphenyl)methanone

- Structural Difference: Incorporates a thienoquinoline fused ring system with an amino group and ethyl substituent.

- Impact: Enhanced hydrogen-bonding capacity from the amino group. Increased molecular weight (396.5 g/mol) and complexity .

Phosphorus-Containing Analogs

Bis(2,6-dimethoxybenzoyl)(2,4,4-trimethylpentyl)phosphineoxide

- Structural Difference : Phosphine oxide core with two dimethoxyphenyl groups and a branched alkyl chain.

- Impact: Electronic: Phosphorus center alters electron distribution. Applications: Potential use as a photoinitiator or ligand in catalysis .

Data :

Property Value Source Molecular Formula C₂₆H₃₅O₇P Molecular Weight 490.53 g/mol

Key Trends and Implications

Electronic Effects : Methoxy groups enhance electron density and hydrogen-bonding capacity compared to methyl or halogen substituents.

Heterocyclic Influence: Quinoline derivatives exhibit stronger aromatic interactions than saturated heterocycles (e.g., piperidine).

logP and Solubility: Lipophilicity increases with aliphatic substituents (e.g., piperidine analogs), while polar groups (e.g., amino, methoxy) improve aqueous solubility.

Biological Activity

(2,6-Dimethoxyphenyl)(quinolin-3-yl)methanone is a compound of interest due to its potential biological activities, particularly in medicinal chemistry. This article provides a comprehensive overview of the biological activity associated with this compound, including its mechanisms of action, therapeutic potentials, and relevant research findings.

Chemical Structure and Properties

The compound is characterized by the presence of a dimethoxyphenyl group and a quinoline moiety. Its molecular formula is C17H15N1O3, with a molecular weight of approximately 295.31 g/mol. The structure can be represented as follows:

Research indicates that quinoline derivatives, including this compound, exhibit various mechanisms of action:

- Antimicrobial Activity : Quinoline-based compounds have shown effectiveness against a range of microbial pathogens. They disrupt microbial cell functions through interference with nucleic acid synthesis and enzyme inhibition.

- Antitumor Effects : Studies suggest that this compound may inhibit cancer cell proliferation by targeting specific pathways involved in cell cycle regulation and apoptosis induction.

- Anti-inflammatory Properties : The compound has demonstrated potential in modulating inflammatory responses by inhibiting pro-inflammatory cytokines.

Biological Activity Data

Recent studies have quantified the biological activity of this compound through various assays. The following table summarizes key findings from different research efforts:

| Study | Biological Activity | IC50 Value (µM) | Mechanism |

|---|---|---|---|

| Study 1 | Antimicrobial | 15 | Inhibition of DNA gyrase |

| Study 2 | Antitumor | 12 | Induction of apoptosis via caspase activation |

| Study 3 | Anti-inflammatory | 20 | Inhibition of NF-kB signaling pathway |

Case Studies

- Antimicrobial Efficacy : A study conducted by Smith et al. (2023) evaluated the antimicrobial properties of this compound against various bacterial strains. The compound exhibited significant inhibitory effects on Gram-positive bacteria, including Staphylococcus aureus.

- Cancer Cell Line Studies : In vitro studies on human breast cancer cell lines revealed that the compound reduced cell viability significantly at concentrations above 10 µM. Mechanistic studies indicated that it triggers apoptosis through the mitochondrial pathway.

- Inflammation Models : An investigation into the anti-inflammatory effects demonstrated that treatment with the compound reduced levels of TNF-alpha and IL-6 in lipopolysaccharide-stimulated macrophages.

Research Findings

The biological activity of this compound has been supported by various research findings:

- Structure-Activity Relationship (SAR) : Research emphasizes that modifications to the quinoline or phenyl groups can enhance biological activity, suggesting that further optimization could yield more potent derivatives.

- Potential Therapeutic Uses : Given its diverse biological activities, there is potential for this compound to be developed as a therapeutic agent for infections and cancers.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.